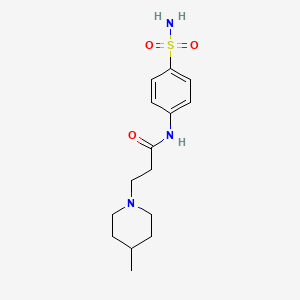
3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of sulfonamide antibiotics and is commonly used to treat bacterial infections.
- Sulfamethoxazole is often combined with trimethoprim (forming the drug co-trimoxazole) to enhance its efficacy.
3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide: , is a synthetic antibacterial compound.
Preparation Methods
Synthetic Routes: Sulfamethoxazole can be synthesized through various methods. One common approach involves the reaction of 4-aminobenzenesulfonamide with 4-methylpiperidine-1-carboxylic acid chloride.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.
Industrial Production: Sulfamethoxazole is industrially produced using large-scale chemical processes. The exact industrial methods may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions: Sulfamethoxazole can undergo various chemical transformations, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve catalytic hydrogenation.
Major Products: The major products of these reactions include derivatives of sulfamethoxazole with modified functional groups.
Scientific Research Applications
Medicine: Sulfamethoxazole is widely used in combination with trimethoprim to treat urinary tract infections, respiratory tract infections, and other bacterial diseases.
Chemistry: Researchers study its chemical properties, stability, and interactions with other compounds.
Industry: Sulfamethoxazole has applications in pharmaceutical manufacturing.
Mechanism of Action
- Sulfamethoxazole inhibits bacterial growth by interfering with folic acid synthesis. It competitively inhibits dihydropteroate synthase, an enzyme involved in folate production.
- By disrupting folate metabolism, sulfamethoxazole prevents bacteria from synthesizing essential nucleic acids, leading to their death.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamide antibiotics, such as sulfadiazine and sulfisoxazole, share structural similarities with sulfamethoxazole.
Uniqueness: Sulfamethoxazole’s combination with trimethoprim (co-trimoxazole) sets it apart, providing synergistic antibacterial effects.
Properties
Molecular Formula |
C15H23N3O3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C15H23N3O3S/c1-12-6-9-18(10-7-12)11-8-15(19)17-13-2-4-14(5-3-13)22(16,20)21/h2-5,12H,6-11H2,1H3,(H,17,19)(H2,16,20,21) |
InChI Key |
JXKWIINSAIDBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


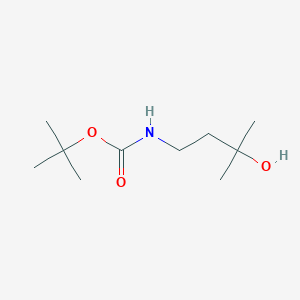
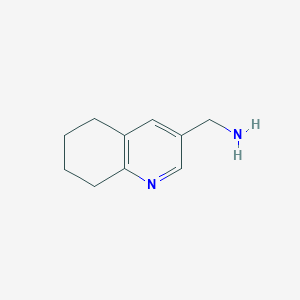

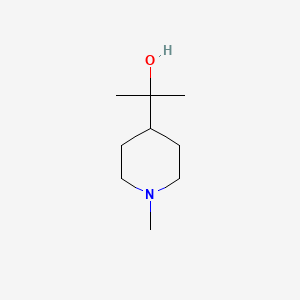
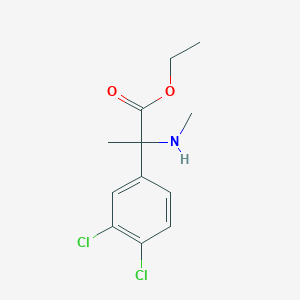
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
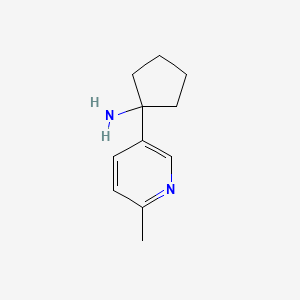
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)

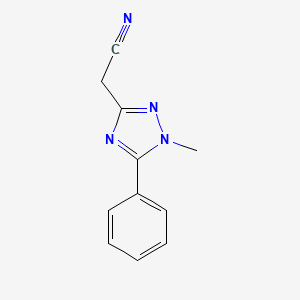
![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)

